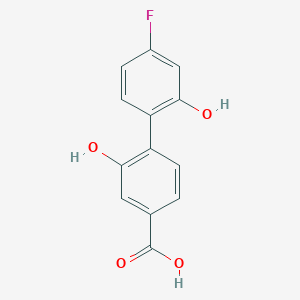

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid

Overview

Description

“4-Fluoro-2-hydroxyphenylboronic acid” is a chemical compound with the molecular formula C6H6BFO3 . It’s a type of organoboronic acid, which are commonly used in organic synthesis .

Molecular Structure Analysis

The molecular weight of “4-Fluoro-2-hydroxyphenylboronic acid” is 155.92 g/mol . The compound has three hydrogen bond acceptors and donors, and one freely rotating bond .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid” were not found, related compounds such as 4′-fluoro-2′-hydroxyacetophenone have been used in biological Baeyer-Villiger oxidation reactions .

Physical And Chemical Properties Analysis

“4-Fluoro-2-hydroxyphenylboronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 323.2±52.0 °C, and a melting point of 176-180°C . It also has a vapor pressure of 0.0±0.7 mmHg at 25°C and a flash point of 149.3±30.7 °C .

Scientific Research Applications

Synthesis and Pharmaceutical Precursors

The synthesis of complex molecules, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, is critical in pharmaceutical research. A practical method for its preparation, leveraging the benefits of diazotization and cross-coupling reactions, demonstrates the foundational role of advanced organic synthesis techniques in drug development (Qiu et al., 2009).

Environmental Impact of Organic Compounds

The environmental fate and behavior of organic compounds such as parabens, which are esters of para-hydroxybenzoic acid, highlight the importance of understanding chemical stability, degradation, and potential ecotoxicological effects in aquatic systems. These insights are crucial for assessing the environmental impact and guiding the safe use of chemicals in various applications, including pharmaceuticals and personal care products (Haman et al., 2015).

Antioxidant Activity and Analytical Methods

The analytical methods used to determine the antioxidant activity of compounds such as 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid are significant for understanding their potential health benefits. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests provide insights into the antioxidant capacity, which is linked to reducing oxidative stress and associated diseases (Munteanu & Apetrei, 2021).

Biological Activity and Health Implications

The exploration of the biological activities of phenolic compounds, including their anti-inflammatory, neuroprotective, and antioxidant properties, is a growing area of interest. Studies on gallic acid, a compound related to 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid, exemplify the potential for these molecules in treating inflammation-related diseases, showcasing the therapeutic promise of phenolic compounds in medicinal chemistry (Bai et al., 2020).

Environmental Degradation and Treatment Processes

The study of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals and personal care products, including compounds related to 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid, informs environmental management and pollution control strategies. Understanding the kinetics, mechanisms, and by-products of these processes is crucial for developing effective treatments to mitigate the environmental impact of these compounds (Qutob et al., 2022).

Safety and Hazards

properties

IUPAC Name |

4-(4-fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO4/c14-8-2-4-10(12(16)6-8)9-3-1-7(13(17)18)5-11(9)15/h1-6,15-16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWLLIMQLCBEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689409 | |

| Record name | 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid | |

CAS RN |

1261956-28-8 | |

| Record name | 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)

![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

methanone hydrochloride](/img/structure/B1440858.png)